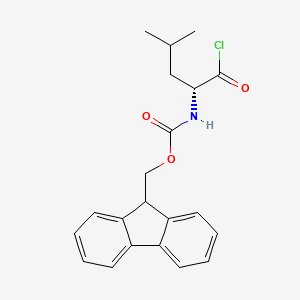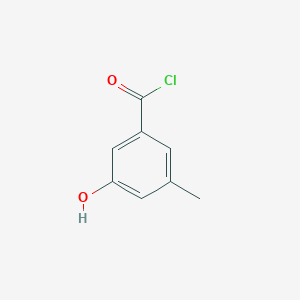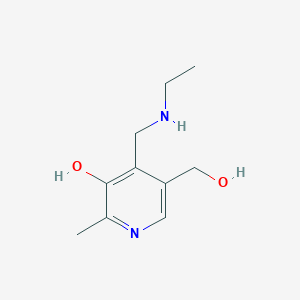![molecular formula C9H8FN3O B1442852 [1-(2-fluorofenil)-1H-1,2,3-triazol-4-il]metanol CAS No. 1247781-30-1](/img/structure/B1442852.png)
[1-(2-fluorofenil)-1H-1,2,3-triazol-4-il]metanol
Descripción general
Descripción
“[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a compound that belongs to the class of 1H-1,2,3-triazole molecules . These molecules play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
Molecular Structure Analysis
The molecular structure of “[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes
Mode of Action
The mode of action of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures. These interactions could involve binding to the target, causing conformational changes, and altering the target’s activity .
Biochemical Pathways
The biochemical pathways affected by [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol are not well-studied. Based on the structure of the compound, it may be involved in pathways related to the targets it interacts with. The downstream effects of these interactions could include changes in cellular signaling, gene expression, or metabolic processes .
Pharmacokinetics
Its metabolism could involve various enzymes and could result in the formation of active or inactive metabolites .
Result of Action
The molecular and cellular effects of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol’s action are not well-understood. These effects would depend on the compound’s targets and the biochemical pathways it affects. Potential effects could include changes in cellular function, alterations in signal transduction, or induction of cell death .
Action Environment
The action, efficacy, and stability of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful tool for researchers as it has a broad range of applications in the study of drug action and pharmacology. It is also relatively easy to synthesize, which makes it a cost-effective choice for laboratory experiments. However, it is important to note that [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has a limited range of effects and should not be used as a substitute for more comprehensive drug studies.
Direcciones Futuras
The potential of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol as a tool for drug research is far from being fully explored. Future research should focus on the identification and characterization of novel targets for [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, as well as exploring the potential therapeutic uses of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Additionally, further research into the biochemical and physiological effects of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol could lead to a better understanding of the mechanisms of drug action and pharmacology. Finally, further research into the synthesis methods of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol could lead to improved yields and cost-effectiveness.
Aplicaciones Científicas De Investigación
Medicina: Desarrollo de Inhibidores de la Bomba de Protones
[1-(2-fluorofenil)-1H-1,2,3-triazol-4-il]metanol: está estructuralmente relacionado con compuestos utilizados en el desarrollo de inhibidores de la bomba de protones (IBP). Los IBP son un grupo de fármacos cuya acción principal es una reducción pronunciada y duradera de la producción de ácido gástrico. Son los inhibidores de la secreción ácida más potentes disponibles . El marco de este compuesto se puede utilizar para crear nuevos IBP que pueden ofrecer una mayor eficacia o efectos secundarios reducidos en comparación con los tratamientos existentes.
Agricultura: Inhibidores de la Anhidrasa Carbónica-II
En agricultura, este compuesto podría explorarse por su potencial como inhibidor de la anhidrasa carbónica-II. Las anhidrasas carbónicas son una familia de enzimas que catalizan la rápida conversión de dióxido de carbono y agua en bicarbonato y protones. Los inhibidores de la anhidrasa carbónica-II se pueden utilizar para desarrollar herbicidas y reguladores del crecimiento, proporcionando un nuevo enfoque para la gestión y protección de los cultivos .
Ciencia de Materiales: Fotoestabilizadores e Inhibidores de la Corrosión
El anillo de triazol presente en This compound es conocido por su aplicación en la ciencia de los materiales, particularmente en la síntesis de fotoestabilizadores e inhibidores de la corrosión. Estos compuestos pueden proteger los materiales de la degradación causada por la exposición a la luz UV y prevenir la corrosión en las aleaciones metálicas, extendiendo la vida útil de varios productos .
Ciencia Ambiental: Síntesis de Moléculas Bioactivas
La ciencia ambiental puede beneficiarse de la síntesis de moléculas bioactivas utilizando este compuesto como intermedio. Sus características estructurales se pueden aprovechar para crear compuestos que pueden descomponer contaminantes o actuar como indicadores para el monitoreo ambiental .
Síntesis Química: Química del Click
En la síntesis química, el anillo de triazol es un componente clave en las reacciones de química del click, que se utilizan ampliamente para crear bibliotecas químicas diversas. Este compuesto puede servir como precursor en la síntesis de una amplia gama de entidades químicas con aplicaciones potenciales en el descubrimiento y desarrollo de fármacos .
Bioquímica: Estudios de Inhibición Enzimática
Por último, en el campo de la bioquímica, This compound se puede utilizar en estudios de inhibición enzimática. Al actuar como un inhibidor o un imitador de sustrato, puede ayudar a comprender los mecanismos enzimáticos y diseñar inhibidores con fines terapéuticos .
Propiedades
IUPAC Name |
[1-(2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOMUWVPHSSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




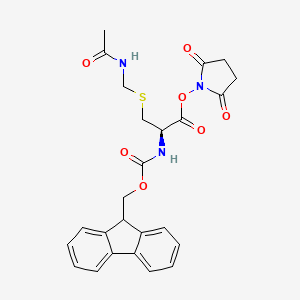
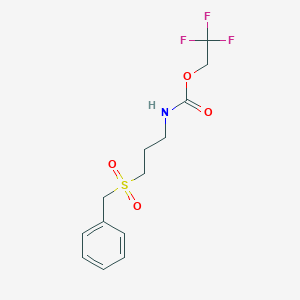

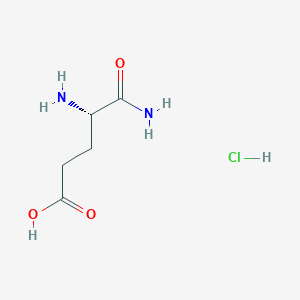
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)


![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)

